4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine
Description
Significance of Heterocyclic Ring Systems in Drug Discovery and Development
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, represent a cornerstone of modern medicinal chemistry and drug development. rroij.commdpi.com Their significance is rooted in their vast structural diversity and their wide range of pharmacological activities. rroij.comopenmedicinalchemistryjournal.com Statistics indicate that over 85% of all biologically active chemical entities incorporate a heterocyclic ring, a testament to their central role in drug design. nih.gov
These scaffolds are integral components of numerous biological molecules essential to life, including vitamins, hormones, and nucleic acids. openmedicinalchemistryjournal.comijsrtjournal.com In drug development, the inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique electronic and steric properties to the molecule. rroij.com This allows medicinal chemists to finely tune a compound's reactivity, solubility, lipophilicity, polarity, and capacity for hydrogen bonding. rroij.comnih.gov Such modifications are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. nih.gov Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, largely due to their ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets like proteins and enzymes. rroij.com The versatility of these ring systems provides a robust platform for lead optimization, enabling the systematic modification of initial "hit" compounds to enhance their potency and selectivity while minimizing undesirable side effects. rroij.com
The Thieno[3,2-d]pyrimidine (B1254671) Nucleus: A Versatile Scaffold for Bioactive Compounds
The thieno[3,2-d]pyrimidine nucleus is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. nih.govbenthamdirect.com Its structure is closely related to that of purines, which are fundamental components of DNA and RNA, making it an attractive scaffold for the design of biomimetic molecules. nih.gov This structural similarity allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as antagonists or inhibitors.
Research has demonstrated that this scaffold is exceptionally versatile, with its derivatives exhibiting a broad spectrum of biological activities. nih.gov The thieno[3,2-d]pyrimidine core serves as a promising platform for the development of novel therapeutic agents across various disease areas. benthamdirect.com Its utility has been explored in the design of kinase inhibitors, which are crucial in cancer therapy, as well as phosphodiesterase inhibitors. nih.gov The thiophene (B33073) ring component can also serve as a bioisostere for a benzene (B151609) ring, allowing for the modification of existing drugs to improve their pharmacological profiles. nih.gov The adaptability of this nucleus has led to the discovery of compounds with potential applications in oncology, infectious diseases, and neurology, among others. benthamdirect.com
Table 1: Reported Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|
| Kinase Inhibition | Oncology | nih.gov |
| Phosphodiesterase Inhibition | Various | nih.gov |
| Antiproliferative Activity | Oncology | nih.gov |
| Anti-infectious Agents | Infectious Disease | benthamdirect.com |
| Anticonvulsant Activity | Neurology (CNS) | benthamdirect.com |
| Anti-diabetic Agents | Metabolic Disease | benthamdirect.com |
| 17β-HSD2 Inhibition | Osteoporosis | nih.gov |
Role of Piperazine (B1678402) Moieties in Enhancing Pharmacological Profiles and Target Engagement
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug design. nih.gov This distinction is due to its frequent presence in a multitude of clinically approved drugs across diverse therapeutic categories, including oncology, psychiatry, and infectious disease. nih.govnih.govnbinno.com The utility of the piperazine moiety stems from its unique physicochemical properties and its synthetic tractability. nih.gov
Table 2: Selected Therapeutic Areas for Piperazine-Containing Drugs
| Therapeutic Area | Example Drug Classes | Reference |
|---|---|---|
| Oncology | Anticancer Agents | nih.govnbinno.com |
| Infectious Disease | Antivirals, Antimicrobials, Antimalarials | nih.gov |
| Central Nervous System | Antipsychotics, Antidepressants | nbinno.comresearchgate.net |
| Cardiovascular | Anti-anginals | nbinno.com |
| Allergy | Antihistamines | nbinno.com |
Contextualizing 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine within Emerging Chemical Biology Research
The compound this compound emerges from a rational drug design strategy that combines the versatile, biologically active thieno[3,2-d]pyrimidine nucleus with the pharmacologically favorable piperazine moiety. This hybrid scaffold represents a promising starting point for the development of novel, targeted therapeutic agents.
Recent research has focused on this and closely related structures for their potential as kinase inhibitors. For instance, a study on piperazinone-containing thieno[3,2-d]pyrimidines identified them as potent and selective inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), a key target in certain types of non-Hodgkin lymphoma. nih.gov That research highlighted the importance of the substituent at the 4-position of the thienopyrimidine core, directly comparing piperazine-containing precursors with the final piperazinone compounds. This work demonstrates that the this compound scaffold is a key intermediate and structural motif for engaging the PI3Kδ active site. nih.gov The piperazine component not only serves as a critical linker but also influences potency and selectivity. nih.gov
The synthetic feasibility of placing six-membered heterocyclic rings at the 4-position of the thieno[3,2-d]pyrimidine core has been established, with analogs such as 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine being synthesized for evaluation as inhibitors of tumor necrosis factor-alpha and nitric oxide. researchgate.net The research into this compound and its derivatives is part of a broader effort in chemical biology to create highly selective modulators of cellular signaling pathways. The thienopyrimidine core acts as the primary pharmacophore, while the piperazine ring provides a vector for chemical modification to fine-tune pharmacokinetic properties and explore interactions within the target's binding pocket.
Table 3: Structure-Activity Relationship (SAR) Insights for Thieno[3,2-d]pyrimidine-based PI3Kδ Inhibitors
| Scaffold Variation | Key Finding | Implication for this compound | Reference |
|---|---|---|---|
| Piperazine vs. Piperazinone at position 4 | Piperazinone-containing derivatives showed higher potency and selectivity for PI3Kδ. | The piperazine moiety is a viable and synthetically accessible starting point for potent inhibitors. | nih.gov |
| Substituents on the thieno[3,2-d]pyrimidine core | Modifications at the 6-position of the core significantly impact activity. | The core structure is amenable to substitution to optimize target engagement. | nih.gov |
| Antiproliferative Activity | Several derivatives showed potent activity against non-Hodgkin lymphoma cell lines. | The scaffold is a promising backbone for developing anticancer agents. | nih.gov |
Structure
2D Structure
Propriétés
IUPAC Name |
4-piperazin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-15-9-8(1)12-7-13-10(9)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSLBIXJYZCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-67-1 | |
| Record name | 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-Piperazinyl)thieno[3,2-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9R4RCX2NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 4 Piperazin 1 Yl Thieno 3,2 D Pyrimidine
Retrosynthetic Analysis and Strategic Disconnections for the Thieno[3,2-d]pyrimidine (B1254671) Core
A logical retrosynthetic analysis of 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine identifies the primary disconnection at the C-N bond, separating the piperazine (B1678402) moiety from the thieno[3,2-d]pyrimidine core. This suggests a synthetic strategy where the heterocyclic core is first assembled, followed by the introduction of the piperazine group. The thieno[3,2-d]pyrimidine core itself can be further disconnected into a thiophene (B33073) precursor bearing functional groups amenable to the construction of the fused pyrimidine (B1678525) ring. The two main approaches for constructing the thieno[3,2-d]pyrimidine system involve either building the pyrimidine ring onto a pre-existing thiophene or, alternatively, forming the thiophene ring from a pyrimidine precursor. researchgate.net The former is a more common and versatile strategy.
Approaches for the Construction of the Thieno[3,2-d]pyrimidine Ring System
The construction of the thieno[3,2-d]pyrimidine ring system is a critical step in the synthesis of the target compound. This bicyclic scaffold is typically assembled by first forming the thiophene ring, followed by the annulation of the pyrimidine ring.
Cyclization Reactions for Thiophene Ring Formation
The Gewald reaction is a prominent method for synthesizing polysubstituted thiophenes. This multicomponent reaction typically involves an active methylene (B1212753) compound, an aldehyde or ketone, and elemental sulfur in the presence of a base. This approach provides a versatile route to 2-aminothiophenes, which are key intermediates for the subsequent pyrimidine ring formation.
Pyrimidine Ring Annulation Techniques
Once the appropriately substituted 2-aminothiophene is in hand, the pyrimidine ring can be fused onto it through various cyclization strategies. A common method involves the reaction of a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile (B183302) with a one-carbon synthon like formamide (B127407) or formic acid. researchgate.netnih.gov For instance, heating a 3-aminothiophene derivative with formic acid can lead to the formation of the thieno[3,2-d]pyrimidin-4-one. nih.gov This intermediate serves as a crucial precursor for the introduction of the piperazinyl group.
Another approach involves the reaction of 2-aminothiophene-3-carboxamides with reagents like triethyl orthoformate to construct the pyrimidine ring. researchgate.net The choice of reagent and reaction conditions can be tailored to achieve the desired substitution pattern on the pyrimidine ring.
| Starting Material | Reagent(s) | Product | Reference |
| 2-Aminothiophene-3-carboxamide | Formic Acid | Thieno[3,2-d]pyrimidin-4-one | nih.gov |
| 2-Aminothiophene-3-carbonitrile | Formamide, Ammonium Formate | Thieno[3,2-d]pyrimidin-4-one | researchgate.netnih.gov |
| 3-Amino-4-cyano-2-thiophenecarboxamides | Formic Acid | Thieno[3,2-d]pyrimidin-4-ones | researchgate.net |
Methods for Introducing the Piperazin-1-yl Moiety at the C-4 Position
With the thieno[3,2-d]pyrimidine core constructed, the final key step is the introduction of the piperazin-1-yl group at the C-4 position. This is typically achieved through nucleophilic substitution reactions on a suitable precursor.
Nucleophilic Aromatic Substitution Reactions
A highly effective and widely used method for installing the piperazine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govyoutube.com This involves preparing a 4-halo-thieno[3,2-d]pyrimidine, most commonly 4-chlorothieno[3,2-d]pyrimidine (B95853), which serves as an excellent electrophile. The 4-chloro derivative can be synthesized from the corresponding thieno[3,2-d]pyrimidin-4-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govresearchgate.net
The subsequent reaction of the 4-chlorothieno[3,2-d]pyrimidine with piperazine, often in the presence of a base and a suitable solvent, proceeds to furnish the desired this compound. researchgate.net The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.commdpi.com This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic. stackexchange.com
| Precursor | Reagent | Conditions | Product | Reference |
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ | Microwave irradiation | 4-Chlorothieno[3,2-d]pyrimidine | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine | Piperazine | Base, Solvent | This compound | researchgate.net |
Other Amidation or Coupling Methodologies
While SNAr reactions are the most common, other coupling methodologies could potentially be employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the formation of the C-N bond between the thieno[3,2-d]pyrimidine core and piperazine. However, the efficiency and practicality of these methods for this specific transformation would require further investigation and optimization compared to the well-established SNAr approach.
Optimization of Reaction Conditions and Yields for the Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable leaving group at the C-4 position of the thieno[3,2-d]pyrimidine core with piperazine. The most common precursor is 4-chlorothieno[3,2-d]pyrimidine. Optimization of this reaction is critical for achieving high yields and purity.
Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time. Solvents such as ethanol, dimethylformamide (DMF), and n-butanol have been employed for this type of transformation. The selection of the solvent can influence the solubility of the reactants and the reaction rate. For instance, higher boiling point solvents like DMF or n-butanol can allow for higher reaction temperatures, which may be necessary to drive the reaction to completion, especially with less reactive starting materials.
The presence of a base is generally required to neutralize the hydrogen chloride formed during the reaction and to facilitate the nucleophilic attack of the piperazine. Inorganic bases such as potassium carbonate (K₂CO₃) are commonly used. The amount of base can also be a critical factor, with an excess often used to ensure the reaction proceeds efficiently.
Reaction temperature and time are interdependent. Higher temperatures typically lead to shorter reaction times. Microwave irradiation has also been utilized to accelerate this type of reaction, often leading to significantly reduced reaction times and improved yields.
A typical synthesis starts with the cyclization of a substituted thiophene precursor to form the thieno[3,2-d]pyrimidin-4(3H)-one, followed by chlorination with reagents like phosphoryl chloride (POCl₃) to yield the 4-chlorothieno[3,2-d]pyrimidine intermediate. The final step is the reaction with piperazine. While specific optimization studies for the synthesis of the unsubstituted this compound are not extensively detailed in the literature, the general conditions reported for analogous compounds provide a strong basis for optimization.
Table 1: General Reaction Conditions for the Synthesis of 4-(Amino-substituted)thieno[3,2-d]pyrimidines
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Ethanol, DMF, n-Butanol | Solubilizes reactants and influences reaction temperature. |
| Base | K₂CO₃, Et₃N | Neutralizes HCl byproduct and facilitates nucleophilic attack. |
| Temperature | Room temperature to reflux | Controls reaction rate. |
| Time | Several hours to overnight | Depends on reactivity of substrates and reaction temperature. |
| Purification | Column chromatography, recrystallization | To obtain the pure product. |
Design and Synthesis of Analogs and Derivatives of this compound
The this compound scaffold offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. These modifications can be systematically introduced on the piperazine nitrogen, the thiophene ring, and the pyrimidine ring.
Modifications on the Piperazine Nitrogen Atom
The secondary amine of the piperazine moiety is a readily modifiable handle for introducing a wide variety of substituents. This is typically achieved through N-alkylation or N-arylation reactions.
N-Alkylation: The piperazine nitrogen can be alkylated using various alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. This allows for the introduction of small alkyl groups, benzyl groups, and other functionalized alkyl chains.
N-Arylation: The introduction of aryl or heteroaryl groups on the piperazine nitrogen is often accomplished through Buchwald-Hartwig or Ullmann coupling reactions. These palladium- or copper-catalyzed cross-coupling reactions enable the formation of a C-N bond between the piperazine and an aryl halide. A variety of substituted aryl and heteroaryl groups can be introduced, significantly expanding the chemical diversity of the derivatives. For example, the synthesis of 2-(4-methylpiperazin-1-yl)- and 2-(4-phenylpiperazin-1-yl)-substituted pyrimidines has been reported, demonstrating the feasibility of these modifications. chemscene.com
Table 2: Examples of Modifications on the Piperazine Nitrogen Atom
| Reagent/Reaction Type | Substituent Introduced |
|---|---|
| Alkyl halide (e.g., CH₃I) | Methyl |
| Benzyl halide (e.g., BnBr) | Benzyl |
Substituent Variations on the Thiophene Ring (C-5, C-6)
Modifications on the thiophene ring at the C-5 and C-6 positions can significantly impact the electronic and steric properties of the molecule. The introduction of substituents at these positions often begins with a suitably functionalized thiophene precursor during the initial ring synthesis.
Alternatively, direct functionalization of the pre-formed thieno[3,2-d]pyrimidine core can be achieved. For instance, bromination at the C-7 position (which corresponds to the C-6 position of the thiophene ring in the context of the fused system) has been reported. acs.org This bromo-derivative can then serve as a handle for introducing various substituents via cross-coupling reactions, such as the Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups. acs.org For example, a 6-(p-tolyl) substituted thieno[3,2-d]pyrimidine has been synthesized, showcasing the utility of this approach. nih.gov
Table 3: Strategies for Thiophene Ring Modification
| Position | Method | Example Substituent |
|---|---|---|
| C-5/C-6 | Synthesis from substituted thiophene | Alkyl, Aryl |
Structural Changes on the Pyrimidine Ring beyond C-4
The pyrimidine ring offers additional sites for modification, primarily at the C-2 position. The synthesis of 2-substituted thieno[3,2-d]pyrimidines often starts from a 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) intermediate. nih.gov This allows for the sequential and selective substitution at the C-4 and C-2 positions. For instance, after the introduction of the piperazine moiety at C-4, the chlorine at C-2 can be displaced by various nucleophiles, such as amines, to introduce further diversity.
The synthesis of 2-amino-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine derivatives would proceed through the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine first with piperazine, followed by reaction with ammonia (B1221849) or a primary/secondary amine. The differential reactivity of the two chlorine atoms often allows for a controlled, stepwise substitution.
Introduction of Functional Linkers for Bioconjugation
The piperazine moiety of this compound provides a convenient attachment point for functional linkers, enabling the conjugation of the molecule to biomolecules such as proteins or nucleic acids. The secondary amine of the piperazine can be reacted with a variety of bifunctional linkers.
These linkers typically possess an amine-reactive functional group on one end and another reactive group on the other end for attachment to a biomolecule. Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (for reductive amination). The other end of the linker could contain, for example, a maleimide (B117702) group for reaction with thiols, an alkyne or azide (B81097) for click chemistry, or a biotin (B1667282) moiety for affinity labeling.
While specific examples of bioconjugation of this compound are not prevalent in the literature, the chemical principles for its functionalization are well-established. The choice of linker would depend on the desired application and the nature of the biomolecule to be conjugated. Nitrogen-containing heterocycles themselves can also serve as rigid linkers, offering advantages in terms of structural pre-organization.
Table 4: Potential Linkers for Bioconjugation
| Linker Type | Reactive Group for Piperazine | Reactive Group for Biomolecule |
|---|---|---|
| NHS-PEG-Maleimide | NHS ester | Maleimide |
| Azido-PEG-NHS | NHS ester | Azide |
Molecular Pharmacology and Biological Target Engagement of 4 Piperazin 1 Yl Thieno 3,2 D Pyrimidine
Identification and Characterization of Molecular Targets
The biological activity of 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine and its derivatives stems from its interaction with multiple molecular targets. Research has primarily focused on its role as an inhibitor of kinases and other enzymes, which are pivotal in various pathological processes.
Kinase Inhibition Profiling and Specificity
The thieno[3,2-d]pyrimidine (B1254671) core is a well-established scaffold for the development of kinase inhibitors. Derivatives have shown potent activity against several kinase families, including PI3K and JAK kinases.
Phosphoinositide 3-Kinase (PI3K) Inhibition: The phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes crucial for regulating cell growth, proliferation, and survival. nih.gov The thieno[3,2-d]pyrimidine framework has been identified as a chemotype for PI3K inhibitors. nih.gov Specifically, studies have explored derivatives targeting the PI3Kδ isoform, which is an effective target for anti-lymphoma drugs. nih.gov
In a detailed structure-activity relationship (SAR) study, thieno[3,2-d]pyrimidine derivatives featuring a piperazine (B1678402) group (the core of the subject compound) were synthesized and evaluated as PI3Kδ inhibitors. researchgate.netnih.gov These were used as a benchmark to compare against newly designed derivatives containing a piperazinone motif. The research demonstrated that the piperazinone-containing compounds were more potent and selective for PI3Kδ than their piperazine counterparts. researchgate.netnih.gov This finding, while highlighting the superiority of the piperazinone group in this context, confirms that the this compound scaffold does engage with and inhibit PI3Kδ, albeit with lower potency than its optimized analogues. researchgate.netnih.gov
Janus Kinase (JAK) Inhibition: The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are often constitutively active in various diseases. researchgate.net The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of JAK family members. Research has led to the identification of derivatives that potently inhibit JAK1, a primary driver in oncogenic JAK-STAT signaling. nih.gov Further studies have developed thieno[3,2-d]pyrimidines as potent covalent inhibitors of JAK3, a promising therapeutic target for B-cell lymphoma. While these studies focus on derivatives with different substitutions, they establish the thieno[3,2-d]pyrimidine core as a viable scaffold for targeting the JAK family of kinases.
| Target Kinase Family | Specific Isoform | Scaffold/Compound Class | Key Finding | Reference |
|---|---|---|---|---|
| Phosphoinositide 3-Kinase (PI3K) | PI3Kδ | This compound | Serves as a scaffold for PI3Kδ inhibition, though less potent than piperazinone analogues. | researchgate.net, nih.gov |
| Janus Kinase (JAK) | JAK1 | Thieno[3,2-d]pyrimidine derivatives | Scaffold identified as a source of potent and highly selective JAK1 inhibitors. | nih.gov |
| Janus Kinase (JAK) | JAK3 | Thieno[3,2-d]pyrimidine derivatives | Scaffold used to develop potent, covalent JAK3 inhibitors for B-cell lymphoma. | nih.gov |
Receptor Binding and Modulation Studies
Based on a comprehensive review of the available scientific literature, there are no specific receptor binding or modulation studies published for the compound this compound. While related heterocyclic structures have been investigated for activity at G-protein coupled receptors (GPCRs) like adenosine (B11128) receptors, this specific scaffold has not been characterized in that context. nih.gov
Enzyme Activity Assays (Non-Kinase Targets)
Beyond kinases, the thieno[3,2-d]pyrimidine scaffold has been implicated in the inhibition of other enzyme classes, including sirtuins and tubulin.
Sirtuin Inhibition: Sirtuins (SIRT) are a class of NAD+-dependent deacetylases that are potential therapeutic targets for a range of disorders. nih.gov An investigation into thieno[3,2-d]pyrimidine-6-carboxamides identified potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. nih.govrug.nl Within this study, a specific analogue containing a piperazine moiety (compound 11d) was evaluated. The replacement of a piperidine (B6355638) group with a piperazine slightly decreased potency against SIRT2 but resulted in a 7- to 8-fold reduction in inhibition against SIRT1 and SIRT3. rug.nl This demonstrates that the this compound scaffold is recognized by the sirtuin active site, even if it is not the optimal substitution for potent inhibition in this particular analogue series. rug.nl
Tubulin Polymerization Inhibition: Derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors (CBSIs). mdpi.com Mechanistic studies have shown that these compounds can induce G2/M phase arrest and apoptosis in cancer cells. mdpi.com While these studies did not focus on the specific 4-(piperazin-1-yl) substitution, they establish tubulin as a potential molecular target for the broader thieno[3,2-d]pyrimidine class of compounds. mdpi.com
Other Potential Enzyme Targets: The thieno[3,2-d]pyrimidine scaffold has also been explored for other activities. A series of 4-substituted derivatives were evaluated as dual-stage antiplasmodial agents, showing activity against both erythrocytic and hepatic stages of Plasmodium parasites. Additionally, in silico molecular docking studies have suggested that thieno[3,2-d]pyrimidine derivatives may act as inhibitors of the bacterial enzyme DNA gyrase, a target for antimicrobial agents.
| Target Enzyme | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| SIRT1, SIRT3 | Piperazine-containing thieno[3,2-d]pyrimidine-6-carboxamide | Inhibition (7-8 fold less potent than piperidine analogue) | rug.nl |
| SIRT2 | Piperazine-containing thieno[3,2-d]pyrimidine-6-carboxamide | Inhibition (~2-fold less potent than piperidine analogue) | rug.nl |
| Tubulin | Thieno[3,2-d]pyrimidine derivatives | Inhibition of polymerization | mdpi.com |
| DNA Gyrase | Thieno[3,2-d]pyrimidine derivatives | Potential inhibition (based on in silico docking) |
Protein-Protein Interaction Modulators
A review of the current literature indicates no published studies demonstrating that this compound or its close analogues function as modulators of protein-protein interactions (PPIs). While PPIs are an important class of therapeutic targets, this specific chemical scaffold has not been associated with their modulation.
Elucidation of the Mechanism of Action at the Cellular and Subcellular Levels
The engagement of this compound-based compounds with their molecular targets, particularly kinases, leads to the modulation of critical intracellular signaling pathways that govern cell fate.
Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, JAK/STAT, MAPK)
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a highly conserved network that promotes cell survival, growth, and proliferation. The demonstrated inhibition of the PI3Kδ isoform by the thieno[3,2-d]pyrimidine scaffold directly implicates this pathway. nih.govresearchgate.netnih.gov By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels subsequently prevents the activation of downstream effectors like the kinase Akt, which in turn affects a multitude of cellular processes regulated by the mTOR complex. Therefore, compounds based on the this compound scaffold are expected to downregulate the PI3K/Akt/mTOR signaling cascade.
JAK/STAT Pathway: The JAK/STAT pathway is the principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and cell proliferation. researchgate.net The identification of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of JAK1 and JAK3 indicates a direct mechanism for modulating this pathway. nih.govnih.gov Inhibition of JAK kinases prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. researchgate.net This blockage prevents the dimerization and nuclear translocation of STATs, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation. For instance, a derivative was shown to prevent the JAK3-STAT3 cascade in B lymphoma cells. nih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. While direct evidence for this compound is limited, a study on a related thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative showed it could suppress cancer cell proliferation through the deactivation of the MAPK pathway. This suggests that the broader thienopyrimidine class of compounds may have the potential to modulate MAPK signaling, although further investigation is required for the specific thieno[3,2-d] isomer.
Impact on Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy, Differentiation)
Derivatives of the thieno[3,2-d]pyrimidine scaffold, particularly those incorporating a piperazine moiety at the C4-position, have been shown to exert significant influence over fundamental cellular processes critical to cancer proliferation and survival. These compounds can modulate cell cycle progression, induce programmed cell death (apoptosis), and trigger cellular self-degradation (autophagy).
Cell Cycle Progression: Certain analogs of this compound have demonstrated the ability to halt the cell division cycle at specific checkpoints. For instance, a related compound, DGG200064, which features a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core, was found to induce G2/M arrest in a dose-dependent manner in HCT116 colorectal cancer cells. nih.govmdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. nih.gov Similarly, other thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to cause cell cycle arrest, highlighting a common mechanism of action for this class of compounds. exlibrisgroup.com
Apoptosis: The induction of apoptosis is a hallmark of many anticancer agents. Several studies have confirmed that thieno[3,2-d]pyrimidine derivatives are potent inducers of this process. Halogenated thieno[3,2-d]pyrimidines, for example, were found to induce apoptosis in leukemia L1210 cells. nih.gov Further mechanistic studies on related thieno[3,2-d]pyrimidine-based compounds revealed that apoptosis is often triggered through the intrinsic, or mitochondrial, pathway. This is evidenced by the significant overexpression and activation of caspase-9 in treated breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The activation of executioner caspases like caspase-3 is a common downstream event, confirming the commitment of the cell to apoptosis. d-nb.info This intrinsic pathway is often initiated by the upregulation of pro-apoptotic proteins such as Bax, which increases mitochondrial outer membrane permeability. d-nb.info
Autophagy: In addition to apoptosis, some thieno[2,3-d]pyrimidine derivatives have been observed to induce autophagy in cancer cells. nih.gov Autophagy is a catabolic process involving the formation of acidic vesicular organelles (AVOs) to degrade and recycle cellular components. In studies involving HT-29, HepG-2, and MCF-7 cancer cell lines, certain synthesized compounds showed a high level of autophagic induction, suggesting a multi-faceted approach to inhibiting cancer cell growth. nih.gov
Subcellular Localization and Interaction Dynamics
The subcellular localization of a drug molecule is intrinsically linked to its mechanism of action and target engagement. For analogs of this compound, their therapeutic effects are often initiated by interactions with proteins on the cell surface or within the cytoplasm.
While specific localization data for this compound is not extensively detailed in the available literature, studies on structurally related compounds provide valuable insights. For example, research on inhibitors of human Equilibrative Nucleoside Transporters (ENTs), such as the piperazine-containing compound FPMINT, involves interactions with transmembrane proteins. frontiersin.org These transporters are located on the cell surface, and their inhibition affects nucleotide synthesis. frontiersin.org Internalization assays for compounds targeting such surface proteins have been conducted to understand their interaction dynamics. These experiments involve labeling cell surface proteins and then tracking their internalization after incubation with the compound, revealing whether the inhibitor's effect is reversible or if it leads to the removal of the transporter from the cell membrane. frontiersin.org For some inhibitors, the effect is difficult to reverse by washing, suggesting a strong or covalent interaction with the target protein. frontiersin.org Given that many thienopyrimidine derivatives target kinases, which are often cytoplasmic or membrane-bound, their primary sites of action are likely within the cytoplasm or at the cell membrane. nih.govbohrium.com
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For the this compound scaffold, extensive SAR studies have been conducted to elucidate the key structural features required for various biological activities, including kinase inhibition, antiproliferative effects, and antiplasmodial activity. nih.govnih.govmdpi.com
Positional and Electronic Effects of Substituents on Biological Activity
The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the thienopyrimidine core and the piperazine ring.
Substitutions on the Thienopyrimidine Core:
C4-Position: The substitution at the C4 position is critical. The piperazine moiety itself is a key pharmacophore for many biological activities. However, SAR studies have shown that replacing the piperazine with other groups, or even modifying it, significantly impacts activity. For instance, the presence of a chlorine atom at the C4-position was found to be necessary for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines. nih.gov
C2-Position: Modifications at the C2-position have been explored to enhance potency and selectivity. In the context of antiplasmodial agents, a tert-butylamine (B42293) group at this position was found to be favorable. mdpi.com
C6-Position: The introduction of substituents at the C6-position has also been investigated. For antiplasmodial activity, a p-tolyl group at C6 was identified as an appropriate substituent to maintain efficacy. mdpi.com In another study focusing on PI3Kδ inhibitors, piperazinone substituents at the 6-position of the thieno[3,2-d]pyrimidine core led to more potent and selective compounds compared to their piperazine counterparts. nih.gov
Substitutions on the Piperazine Ring:
The nature of the substituent on the distal nitrogen of the piperazine ring plays a pivotal role. In the development of PI3Kδ inhibitors, SAR studies demonstrated that a hydrophobic alkyl group on the 1-position of a related piperazinone motif was essential for potency. bohrium.com Specifically, alkyl or cycloalkyl groups with 3-5 carbons were found to be optimal. bohrium.com
In the design of VEGFR3 inhibitors based on a thieno[2,3-d]pyrimidine scaffold, the presence of a hydrophilic piperazine group in a specific region was shown to increase bioactivity compared to an unsubstituted compound. mdpi.com Conversely, introducing hydrophilic groups in other regions of the molecule resulted in decreased activity. mdpi.com
The following table summarizes key SAR findings for thieno[3,2-d]pyrimidine analogs.
| Scaffold Position | Substituent/Modification | Impact on Biological Activity | Target/Assay |
| C4 | Chlorine | Essential for activity | Antiproliferative (Cancer) |
| C2 | tert-Butylamine | Favorable for activity | Antiplasmodial |
| C6 | p-Tolyl group | Maintained activity | Antiplasmodial |
| C6 | Piperazinone motif | Increased potency & selectivity vs. piperazine | PI3Kδ Inhibition |
| Piperazine-N | Hydrophobic alkyl (3-5 carbons) | Essential for potency | PI3Kδ Inhibition |
Conformational Analysis and its Influence on Target Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For flexible molecules like this compound, understanding the preferred bioactive conformation is key to rational drug design.
Studies on conformationally restricted analogs of thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines have been instrumental in this regard. By synthesizing rigid structures that mimic potential low-energy conformers of the flexible parent molecule, researchers can determine which spatial arrangement is responsible for biological activity. This approach was successfully used to identify the biologically active "open" conformer of amidothiophene derivatives designed as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. nih.gov The synthesis of these rigid thieno[3,2-d]pyrimidinone analogs allowed for a better characterization of the enzyme's binding site and provided a structural basis for the observed activity. nih.gov This knowledge is invaluable for designing new analogs with improved target recognition and potency by pre-organizing the molecule into the bioactive conformation.
Pharmacophore Modeling and Ligand-Based Drug Design Insights
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
This approach has been applied to thieno[3,2-d]pyrimidine derivatives to design novel inhibitors for various targets. For example, a common pharmacophore was derived from compounds structurally related to nitraquazone, a known phosphodiesterase (PDE) inhibitor. researchgate.net This pharmacophore model was then used as a template to design new thieno[3,2-d]pyrimidine structures, leading to the identification of potent and selective PDE4 inhibitors. researchgate.net
Similarly, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which are closely related to pharmacophore modeling, have been performed on thieno-pyrimidine derivatives. mdpi.com These models generate contour maps that visualize the regions where specific properties (e.g., steric bulk, positive/negative electrostatic potential, hydrophilicity) are favorable or unfavorable for activity. For instance, a 3D-QSAR model for anti-VEGFR3 thieno-pyrimidine derivatives revealed that hydrophilic groups in certain regions (visualized as yellow contours) enhance activity, while their presence in other areas (orange regions) is detrimental. mdpi.com Such insights are crucial for guiding the synthesis of new analogs with enhanced biological efficacy.
Computational Chemistry Approaches for Understanding the Chemical Entity's Biological Activity
Computational chemistry offers a suite of powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level, thereby explaining observed biological activity and guiding the design of new compounds. Various computational methods have been employed to study this compound and its analogs.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been widely used to rationalize the SAR of thieno[3,2-d]pyrimidine derivatives. For example, docking of piperazinone-containing thieno[3,2-d]pyrimidines into the active site of PI3Kδ helped to explain why these compounds exhibited better potency and selectivity compared to their piperazine counterparts. bohrium.com Similarly, docking has been used to predict the binding modes of thieno[3,2-d]pyrimidine derivatives as inhibitors of DNA gyrase, identifying key interactions with residues like THR165 and ASN46. researchgate.net
3D-Quantitative Structure-Activity Relationship (3D-QSAR): As mentioned previously, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activity. mdpi.com These models provide a detailed understanding of the steric and electronic requirements for optimal target interaction and have been successfully applied to series of thieno-pyrimidine derivatives to identify key structural features for inhibitory activity against triple-negative breast cancer targets. mdpi.com
Pharmacophore Mapping and Virtual Screening: Computational approaches are used to generate pharmacophore models from a set of active compounds. These models can then be used to screen large virtual databases (like the ZINC database) to identify new and structurally diverse compounds that possess the required features for activity but may have a different core scaffold. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method can assess the stability of the binding pose predicted by docking and reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.com
The table below highlights various computational techniques applied to the study of thieno[3,2-d]pyrimidine derivatives.
| Computational Method | Application/Insight Provided | Target Enzyme/Protein |
| Molecular Docking | Rationalized SAR; explained potency differences; predicted binding modes. | PI3Kδ, DNA gyrase B |
| 3D-QSAR (CoMFA/CoMSIA) | Identified key structural features and favorable/unfavorable regions for activity. | VEGFR3 |
| Pharmacophore Modeling | Guided design of new inhibitors; used for virtual screening. | PDE4, TRAP1 |
| Molecular Dynamics (MD) | Assessed stability of ligand-protein binding. | TRAP1 |
Pre-clinical In Vivo Proof-of-Concept Studies in Established Animal Models of Disease
There is a notable absence of published in vivo studies assessing the efficacy of this compound in established oncological xenograft or syngeneic models. However, the thieno[3,2-d]pyrimidine scaffold is of significant interest in oncology research. Derivatives of this scaffold have been developed as potent inhibitors of critical cancer-related targets. For example, piperazinone-containing thieno[3,2-d]pyrimidines have been synthesized as new PI3Kδ inhibitors, demonstrating potent antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines in vitro. nih.gov Other derivatives have been identified as potent inhibitors of tubulin polymerization and epidermal growth factor receptor (EGFR) kinases, showing high potency against various tumor cell lines in vitro. nih.govnih.gov One study on a related series of 4-(piperazin-1-yl)pyrimidines (lacking the fused thiophene (B33073) ring) reported a compound with promising in vivo efficacy as a covalent menin inhibitor in an acute myeloid leukemia model. nih.gov These findings suggest that the thieno[3,2-d]pyrimidine scaffold, particularly with a piperazine-like moiety, warrants future in vivo investigation.
| Compound Class | Cancer Type (Cell Line) | Target/Mechanism | In Vitro Potency (IC₅₀) |
| Thieno[3,2-d]pyrimidine derivative (B1) | NSCLC (H1975) | EGFRL858R/T790M Inhibitor | 0.087 µM |
| Thieno[3,2-d]pyrimidine derivative (13) | Ovarian Cancer (SKOV3) | Tubulin Inhibitor | ~1 nM |
| Piperazinone-Thieno[3,2-d]pyrimidines | Non-Hodgkin Lymphoma | PI3Kδ Inhibitor | Potent activity reported |
No published research was found describing the evaluation of this compound in animal models of neurological disease to assess behavioral or biochemical outcomes.
A review of the scientific literature did not yield any studies on the in vivo assessment of this compound in established animal models of autoimmune disease.
No in vivo studies investigating the efficacy of this compound in animal models of infectious disease, or its effect on relevant pathological markers, were identified in the public domain.
Advanced Analytical and Methodological Approaches for Investigating 4 Piperazin 1 Yl Thieno 3,2 D Pyrimidine in Biological Systems
Biophysical Techniques for Ligand-Target Characterization
Once initial hits are identified, a suite of biophysical techniques is employed to characterize the molecular details of the ligand-target interaction. These methods provide critical data on binding affinity, thermodynamics, kinetics, and the precise structural basis of the interaction, all of which are essential for rational lead optimization.
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for the detailed thermodynamic characterization of a binding interaction. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing its target protein. khanacademy.org A single ITC experiment can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these values, the entropy (ΔS) and Gibbs free energy (ΔG) of binding can be calculated, providing a complete thermodynamic profile of the interaction. khanacademy.org
Surface Plasmon Resonance (SPR) is a powerful optical technique used to measure the kinetics of biomolecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the ligand, such as a 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine derivative, is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of plasmon-exciting light. nih.gov
While specific kinetic data tables for this compound are not detailed in the available literature, studies on related thieno[3,2-d]pyrimidine (B1254671) series have utilized SPR (often via Biacore™ systems) to confirm target engagement. For example, in the development of Tpl2 kinase inhibitors, Biacore studies were used to provide evidence of the direct binding of thieno[3,2-d]pyrimidine molecules to the protein kinase. nih.gov
Determining the three-dimensional structure of a ligand bound to its target protein is one of the most impactful activities in drug discovery. X-ray crystallography provides atomic-level detail of the binding mode, revealing the precise orientation of the inhibitor and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that anchor it in the active site.
Several co-crystal structures of thieno[3,2-d]pyrimidine derivatives complexed with their protein targets have been resolved and deposited in the Protein Data Bank (PDB). These structures have been instrumental in guiding the structure-based design of more potent and selective inhibitors. For instance, the crystal structures of benzothieno[3,2-d]pyrimidin-4-one derivatives bound to Pim-1 kinase revealed key interactions and were used to guide subsequent SAR studies. nih.gov Similarly, co-crystal structures of thieno[3,2-d]pyrimidine derivatives in complex with tubulin have elucidated the binding mode at the colchicine (B1669291) site, providing a structural basis for their potent antiproliferative activity. nih.gov
Cryogenic electron microscopy (Cryo-EM) is an emerging technique that is particularly powerful for determining the structures of large, dynamic protein complexes that may be difficult to crystallize. While no Cryo-EM structures featuring a this compound ligand are currently reported, this technology represents a future avenue for investigating the interaction of these compounds with complex cellular machinery.
Table 2: Representative X-ray Crystal Structures of Thieno[3,2-d]pyrimidine Derivatives in Complex with Protein Targets
| PDB ID | Target Protein | Ligand Scaffold | Resolution (Å) | Key Finding |
|---|---|---|---|---|
| 3JXW | Pim-1 Kinase | Benzothieno[3,2-d]pyrimidin-4-one | 2.80 | Elucidated the binding mode, guiding SAR studies for potent and selective Pim kinase inhibitors. |
Advanced Imaging Techniques for Cellular Localization and Dynamics
While biophysical techniques provide detailed molecular information, advanced imaging methods are required to understand how a compound behaves within the complex environment of a living cell. These techniques can visualize the compound's subcellular distribution, track its movement over time, and confirm its engagement with the intended target in a physiological context.
To visualize a small molecule like this compound inside a cell, it typically needs to be rendered fluorescent. This can be achieved either through intrinsic fluorescence or by conjugation to a fluorescent dye. While the thieno[3,2-d]pyrimidine core itself is not strongly fluorescent, related isomers such as thieno[3,4-d]pyrimidin-4(1H)-one have been shown to be fluorescent probes. washington.edu The photophysical properties of such compounds, including their absorption and emission spectra and fluorescence quantum yields, can be characterized to assess their suitability as imaging agents. washington.edu
Once a fluorescent derivative is developed, confocal fluorescence microscopy can be used to obtain high-resolution, three-dimensional images of its distribution within cells. This technique uses a pinhole to reject out-of-focus light, allowing for optical sectioning of the sample and clear visualization of subcellular structures. It can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, providing clues about its mechanism of action or potential off-target effects.
Furthermore, super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), can overcome the diffraction limit of light to achieve imaging resolutions down to tens of nanometers. rcsb.org This "nanoscopy" allows for the visualization of cellular structures at the ultrastructural level. rcsb.org If a fluorescent thieno[3,2-d]pyrimidine derivative were developed, super-resolution imaging could potentially be used to visualize its interaction with individual protein clusters or macromolecular complexes within the cell, offering unprecedented insight into its cellular dynamics. Although no specific studies utilizing confocal or super-resolution microscopy for this compound were identified in the literature, the development of fluorescent probes based on this scaffold remains a promising strategy for future investigations into its cellular behavior.
Mass Spectrometry Imaging for Tissue Distribution (Pre-clinical Models)
Understanding the spatial distribution of a drug and its metabolites within tissues is fundamental to assessing its efficacy and potential toxicity. Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, has emerged as a powerful, label-free technique to visualize the localization of molecules directly in tissue sections.
In preclinical animal models, MALDI MSI can be employed to map the distribution of this compound in various organs following administration. This technique provides a detailed molecular snapshot of where the compound and its metabolites accumulate, offering insights that are not achievable with traditional homogenization-based methods like liquid chromatography-mass spectrometry (LC-MS), which result in the loss of spatial information.
A hypothetical study investigating the tissue distribution of this compound in a rodent model might involve the collection of tissues such as the brain, liver, kidney, and tumor xenografts at various time points post-administration. Cryo-sectioned tissues are then coated with a suitable matrix that facilitates the desorption and ionization of the compound upon laser irradiation. The mass spectrometer then detects the compound based on its mass-to-charge ratio (m/z), generating an ion map that illustrates its distribution across the tissue section.
Table 1: Hypothetical Tissue Distribution of this compound in a Murine Xenograft Model as Determined by MALDI MSI
| Tissue | Relative Signal Intensity (Arbitrary Units) at 2 hours | Relative Signal Intensity (Arbitrary Units) at 8 hours | Key Observations |
| Tumor | 85 | 60 | High initial accumulation with moderate clearance. |
| Liver | 95 | 40 | Significant initial uptake, likely due to first-pass metabolism, followed by relatively rapid clearance. |
| Kidney | 70 | 50 | Moderate accumulation, suggesting a potential route of excretion. |
| Brain | 10 | 5 | Low signal intensity, indicating limited penetration of the blood-brain barrier. |
Such data, when correlated with histological analysis of the same tissue sections, can provide invaluable information on target engagement and potential off-target effects. For instance, high accumulation in a tumor xenograft would be a desirable characteristic for an anti-cancer agent.
Omics-Based Approaches for Pathway Deconvolution
To unravel the molecular mechanisms underlying the biological effects of this compound, "omics"-based approaches are indispensable. These technologies allow for a global and unbiased analysis of changes in proteins (proteomics) and metabolites (metabolomics) within a biological system upon compound treatment.
Proteomics for Global Protein Target Identification
Chemical proteomics is a powerful strategy to identify the direct protein targets of a small molecule. For a compound like this compound, which belongs to the thienopyrimidine class known to interact with protein kinases, identifying its specific kinase targets is a crucial step.
One common approach is affinity-based chemical proteomics. This involves immobilizing a derivative of the compound onto a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from cell or tissue lysates. The captured proteins are then identified by mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to distinguish specific interactors from non-specific background binders.
Based on the known pharmacology of similar thienopyrimidine scaffolds, it is plausible that this compound targets protein kinases involved in cell signaling pathways. A proteomics study might reveal interactions with kinases such as Fms-like tyrosine kinase 3 (FLT3) or Janus Kinase 1 (JAK1), which are often implicated in cancer and inflammatory diseases.
Table 2: Hypothetical Protein Kinase Targets of this compound Identified by Chemical Proteomics
| Protein Target | UniProt Accession | Fold Enrichment (Treated vs. Control) | Potential Biological Role |
| Fms-like tyrosine kinase 3 (FLT3) | P36888 | 15.2 | Regulation of cell proliferation and survival; implicated in acute myeloid leukemia. |
| Janus Kinase 1 (JAK1) | P23458 | 12.8 | Signal transduction for various cytokines and growth factors; role in inflammation and cancer. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | P35968 | 8.5 | Key mediator of angiogenesis; a common target in cancer therapy. |
| p38 Mitogen-Activated Protein Kinase alpha (p38α) | Q16539 | 6.1 | Response to cellular stress and inflammatory cytokines. |
These findings would then require validation through orthogonal assays, such as in vitro kinase assays and cellular thermal shift assays (CETSA), to confirm direct binding and inhibitory activity.
Metabolomics for Downstream Metabolic Pathway Analysis
Metabolomics provides a functional readout of the physiological state of a cell by quantifying the abundance of small molecule metabolites. Treatment of cells with a bioactive compound can induce significant alterations in metabolic pathways, which can be downstream consequences of the compound's interaction with its protein targets.
For this compound, if proteomics studies suggest it is a tyrosine kinase inhibitor, metabolomics can be used to investigate the metabolic reprogramming induced by the inhibition of these kinases. Cancer cells, for instance, often exhibit altered metabolism, and targeting key signaling nodes can revert these metabolic phenotypes.
Untargeted metabolomics, typically performed using mass spectrometry coupled with liquid or gas chromatography, can simultaneously measure hundreds to thousands of metabolites in cell extracts or biofluids. By comparing the metabolic profiles of treated versus untreated cells, researchers can identify pathways that are significantly perturbed.
Given the potential for this compound to act as a kinase inhibitor, one might expect to see changes in pathways central to cell growth and proliferation, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism.
Table 3: Hypothetical Changes in Key Metabolites in Cancer Cells Treated with this compound
| Metabolite | Metabolic Pathway | Fold Change (Treated vs. Control) | Interpretation |
| Lactate | Glycolysis | -2.5 | Decreased glycolytic flux, potentially indicating a reduction in the Warburg effect. |
| Ribose-5-phosphate | Pentose Phosphate Pathway | -1.8 | Reduced production of nucleotide precursors, consistent with an anti-proliferative effect. |
| Glutamine | Amino Acid Metabolism | -2.1 | Decreased glutamine uptake or utilization, impacting anaplerosis and biosynthesis. |
| Citrate | TCA Cycle | +1.5 | Potential alteration in the tricarboxylic acid cycle, possibly due to changes in anaplerotic input. |
These metabolomic findings can provide a deeper understanding of the functional consequences of target engagement and can help to identify biomarkers of drug response or resistance.
Future Research Directions and Translational Potential of 4 Piperazin 1 Yl Thieno 3,2 D Pyrimidine Derivatives Pre Clinical Perspective
Exploration of Novel Biological Targets and Therapeutic Indications Beyond Current Knowledge
The thieno[3,2-d]pyrimidine (B1254671) core has been successfully utilized to develop inhibitors for numerous targets, primarily within oncology. These include well-established cancer-related kinases such as PI3K, Akt, EZH2, and tubulin. nih.govnih.gov However, the therapeutic potential of this scaffold is not limited to cancer. Future pre-clinical research should strategically explore novel biological targets to unlock applications in other disease areas.
Inflammatory Diseases : Derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. A recently developed thieno[3,2-d]pyrimidine-based RIPK2 inhibitor showed significant anti-inflammatory and hepatoprotective effects in a pre-clinical model of acute liver injury, suggesting a promising therapeutic avenue for inflammatory conditions. nih.gov
Neurodegenerative Disorders : The adenosine (B11128) A2A receptor is a G protein-coupled receptor implicated in neurodegenerative conditions like Parkinson's and Alzheimer's diseases. Thiazolo[5,4-d]pyrimidines, a related heterocyclic scaffold containing piperazine (B1678402) moieties, have been identified as potent A2A receptor inverse agonists, indicating that thieno[3,2-d]pyrimidine derivatives could be similarly explored for neurological indications.
Metabolic and Endocrine Disorders : Conformationally restricted thieno[3,2-d]pyrimidines have been synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme associated with osteoporosis. This highlights the potential to develop derivatives for treating hormone-related and metabolic diseases.
Infectious Diseases : The structural framework of thienopyrimidines has been investigated for activity against various pathogens. For instance, certain derivatives have shown potent anti-plasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. Further pre-clinical evaluation could establish these compounds as leads for novel antimalarial or other antimicrobial agents.
Design of Next-Generation Analogs with Enhanced Specificity, Potency, or Selectivity
For example, in the development of PI3Kδ inhibitors, replacing a piperazine linker with a piperazinone core in the thieno[3,2-d]pyrimidine scaffold led to derivatives with enhanced potency and selectivity for the PI3Kδ isoform over its piperazine counterparts. researchgate.net Similarly, SAR studies on EZH2 inhibitors revealed that incorporating a piperidine-2,6-dione moiety was beneficial for improving antitumor activity in lymphoma cell lines.
| Compound Series | Target Kinase | Key Structural Modification | Impact on Activity | Example IC₅₀ |
|---|---|---|---|---|
| Piperazinone-containing thieno[3,2-d]pyrimidines | PI3Kδ | Replacement of piperazine with piperazinone at the 6-position | Increased potency and selectivity for PI3Kδ | Potent activity against non-Hodgkin lymphoma cell lines |
| Substituted thieno[3,2-d]pyrimidines | EZH2 | Introduction of piperidine-2,6-dione moiety | Improved antitumor activity | 0.55 µM against SU-DHL-6 cells for compound 12e |
| 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives | PI3Kα | Modifications on the morpholine-linked moiety | Excellent PI3Kα inhibitory activity | 0.039 µM for compound 17f |
| Thieno[3,2-d]pyrimidine derivatives | RIPK2 | Targeted structural optimization of a patent compound | High potency and selectivity over RIPK1 | 11 nM for compound HY3 |
Future design strategies will likely leverage computational tools and machine learning models to predict the activity and properties of novel analogs, accelerating the discovery of candidates with optimized profiles for pre-clinical development.
Development of Prodrug Strategies for Optimized Delivery and Activation (Pre-clinical)
Poor solubility and suboptimal pharmacokinetic properties can hinder the pre-clinical development of promising compounds. A key future direction is the implementation of prodrug strategies to overcome these limitations. Prodrugs are inactive precursors that are converted into the active drug in vivo, a strategy that can enhance solubility, improve oral bioavailability, and target drug delivery.
For scaffolds similar to thienopyrimidines, such as pyrazolo[3,4-d]pyrimidines, a prodrug approach has been successfully employed. nih.gov In one study, the addition of a water-solubilizing group containing an N-methyl piperazine moiety to a pyrazolopyrimidine-based kinase inhibitor significantly improved its solubility and demonstrated comparable in vivo efficacy to the parent compound in a glioblastoma model. nih.gov This precedent strongly supports the investigation of similar strategies for 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine derivatives. Pre-clinical research should focus on designing prodrugs with linkers that are selectively cleaved at the target site (e.g., by tumor-specific enzymes), thereby maximizing efficacy while minimizing systemic exposure.
Investigation of Combination Therapy Approaches in Pre-clinical Disease Models
Targeted therapies often face challenges with intrinsic or acquired resistance. Combining therapeutic agents that act on complementary or synergistic pathways is a powerful strategy to enhance efficacy and overcome resistance. For thieno[3,2-d]pyrimidine derivatives, particularly those targeting the PI3K pathway, there is a strong rationale for investigating combination therapies in pre-clinical models.
Pre-clinical studies have already demonstrated the synergistic effects of combining PI3K inhibitors with other targeted agents:
MEK Inhibitors : Dual blockade of the PI3K and MEK pathways has shown synergistic anti-tumor effects in pre-clinical models of pancreatic and lung cancer, particularly those with KRAS mutations. nih.govplos.org
CDK4/6 Inhibitors : The combination of PI3K and CDK4/6 inhibitors has demonstrated synergistic anti-proliferative effects in colorectal and breast cancer models, leading to more comprehensive suppression of tumor growth. mdpi.com
PARP Inhibitors : A synergistic impact has been observed between PI3K inhibitors and PARP inhibitors like olaparib in pre-clinical models of breast and ovarian cancer. aacrjournals.org
Autophagy Inhibitors : In non-small cell lung cancer (NSCLC) models with PI3K mutations, co-treatment with a PI3K inhibitor and an autophagy inhibitor like chloroquine significantly increased apoptosis and decreased tumor-related protein expression compared to the PI3K inhibitor alone. ascopubs.org
Future research should expand these investigations, using relevant in vivo models such as patient-derived xenografts (PDXs) to identify the most effective combination strategies and associated biomarkers for specific cancer subtypes.
Addressing Research Gaps in the Mechanistic Understanding of the Compound's Biological Actions
While the primary targets of many thieno[3,2-d]pyrimidine derivatives are known, a deeper understanding of their downstream biological actions is required for effective translational development. Current research has shown that these compounds can inhibit critical signaling pathways like PI3K/Akt/mTOR, induce cell cycle arrest (commonly at the G2/M phase), and trigger apoptosis.
However, several research gaps remain to be addressed:
Off-Target Profiling : Comprehensive kinome screening is needed to identify potential off-target effects. Understanding the full spectrum of a compound's interactions is crucial for predicting both its efficacy and its potential liabilities.
Biomarker Discovery : Identifying robust pharmacodynamic biomarkers is essential to confirm target engagement and measure biological response in pre-clinical models and future clinical trials. For example, the phosphorylation status of downstream proteins like 4E-BP1 and S6 has been suggested as a predictive biomarker for response to PI3K/MEK inhibition. plos.org
Tumor Microenvironment Modulation : The impact of these compounds on the tumor microenvironment, including stromal cells and immune cells, is largely unexplored. PI3Kδ inhibitors, for example, have shown potential as cancer immunotherapeutic agents by modulating immune responses. aacrjournals.org Investigating whether other thienopyrimidine derivatives have similar immunomodulatory effects is a critical area for future research.
Resistance Mechanisms : Pre-clinical studies should aim to prospectively identify and characterize mechanisms of resistance to these novel agents. This can be achieved through long-term exposure studies in cell culture and in vivo models, followed by genomic and proteomic analysis to uncover the pathways that drive resistance.
Perspectives on Research Pathways Towards Pre-clinical Development and Proof-of-Concept Studies
The translational pathway for promising this compound derivatives involves a structured progression from lead optimization to definitive proof-of-concept studies. Several compounds based on the thienopyrimidine scaffold, such as Olmutinib and Pictilisib, have already advanced into clinical studies, demonstrating the viability of this chemical class. nih.gov
The roadmap for future pre-clinical development should include:
Comprehensive ADME/Tox Profiling : Rigorous evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is necessary to select candidates with favorable drug-like properties. Studies have already shown that some derivatives can achieve good oral bioavailability (e.g., 46.6% for a RIPK2 inhibitor), providing a strong starting point. nih.gov
Advanced In Vivo Efficacy Studies : Efficacy must be demonstrated in robust and clinically relevant animal models. Beyond standard cell line-derived xenografts, this should include orthotopic models, patient-derived xenografts (PDXs), and potentially genetically engineered mouse models (GEMMs) that more accurately recapitulate human disease.
Formulation Development : Developing a stable and effective formulation is critical for ensuring consistent drug delivery and exposure in both pre-clinical toxicology studies and eventual clinical trials.
Investigational New Drug (IND)-Enabling Studies : The lead candidate must undergo a battery of formal IND-enabling toxicology and safety pharmacology studies under Good Laboratory Practice (GLP) conditions to ensure it is safe for human testing.
By systematically addressing these research areas, the full therapeutic potential of this compound derivatives can be explored, paving the way for the development of novel and effective medicines for a range of diseases.
Q & A
Q. How can ADMET properties be predicted early in the research pipeline?
- In silico tools : SwissADME predicts logP (≈2.5) and BBB permeability. Caco-2 assays evaluate intestinal absorption, while AMES tests screen mutagenicity. ’s computational workflow aligns with OECD guidelines for preclinical profiling .
Data Contradiction & Validation
Q. How to address discrepancies between computational binding predictions and experimental IC50 values?
- Re-evaluate force field parameters (e.g., partial charges on the thienopyrimidine ring) in docking studies. Validate with ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics. ’s kinase inhibitors showed improved correlation after incorporating solvent entropy effects .
Q. What steps confirm the absence of off-target effects in cellular assays?
- Proteome-wide profiling (e.g., KINOMEscan) identifies kinase selectivity. CRISPR-Cas9 knockout models isolate target-specific responses. used siRNA silencing to validate on-target apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
